Introduction: The Benzothiazole Scaffold and the Promise of Fluorine
Introduction: The Benzothiazole Scaffold and the Promise of Fluorine
An In-depth Technical Guide to the Chemical Properties and Therapeutic Potential of 7-Fluorobenzo[d]thiazol-2(3H)-one
Disclaimer: Direct experimental data on 7-Fluorobenzo[d]thiazol-2(3H)-one is limited in publicly available scientific literature. This guide explores its chemical properties and therapeutic potential by extrapolating from studies on the core benzo[d]thiazol-2(3H)-one scaffold and structurally related fluorinated benzothiazole derivatives. The information presented herein is intended to guide future research and development.
The benzothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] Derivatives of benzothiazole have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antidepressant agents.[1][4][5] The introduction of a fluorine atom into a pharmacologically active molecule can profoundly enhance its metabolic stability, binding affinity, and lipophilicity, often leading to improved therapeutic efficacy.[1][5] This technical guide focuses on the prospective chemical properties and therapeutic applications of 7-Fluorobenzo[d]thiazol-2(3H)-one. By examining the established synthesis, reactivity, and biological activities of its close structural analogs, we can delineate promising avenues for research and drug development for this specific compound.
Predicted Physicochemical and Spectroscopic Properties
| Property | Predicted Value | Rationale/Source |
| Molecular Formula | C₇H₄FNOS | Based on structure |
| Molecular Weight | 169.18 g/mol | [6] |
| Appearance | White to off-white solid | General property of similar compounds |
| Melting Point | 232 - 234 °C | Based on the closely related 7-Fluorobenzo[d]oxazole-2(3H)-thione[6] |
| Solubility | Likely soluble in polar organic solvents (DMSO, DMF) and sparingly soluble in water | General characteristic of heterocyclic compounds |
| ¹H NMR | Aromatic protons expected in the range of δ 7.0-8.0 ppm, with splitting patterns influenced by the fluorine atom. A broad singlet for the N-H proton above δ 10.0 ppm. | Extrapolated from similar benzothiazole structures[7][8][9] |
| ¹³C NMR | Aromatic carbons expected between δ 110-150 ppm. The carbonyl carbon (C=O) is predicted to be significantly downfield (> δ 160 ppm). Carbon attached to fluorine will show a large one-bond coupling constant (¹JCF). | Based on data for related benzothiazoles[10][11] |
| ¹⁹F NMR | A singlet or doublet is expected in the typical range for an aryl fluoride. | General principle of ¹⁹F NMR |
| IR Spectroscopy | Characteristic peaks expected for N-H stretching (~3200-3400 cm⁻¹), C=O stretching (~1650-1700 cm⁻¹), C-F stretching (~1000-1100 cm⁻¹), and C-S stretching (~600-800 cm⁻¹). | Based on spectral data of related compounds[4][7][12] |
| Mass Spectrometry | Expected molecular ion peak (M+) at m/z 169. | [6] |
Proposed Synthetic Pathways
The synthesis of 7-Fluorobenzo[d]thiazol-2(3H)-one can be envisioned through several routes, primarily starting from a suitably substituted aniline. A plausible and commonly employed strategy involves the synthesis of an intermediate 2-amino-7-fluorobenzothiazole, followed by hydrolysis to the desired benzothiazolone.
Workflow for the Synthesis of 7-Fluorobenzo[d]thiazol-2(3H)-one
Caption: Proposed synthetic workflow for 7-Fluorobenzo[d]thiazol-2(3H)-one.
Detailed Experimental Protocol
Step 1 & 2: Synthesis of 2-Amino-7-fluorobenzothiazole
This procedure is adapted from established methods for the synthesis of substituted 2-aminobenzothiazoles.[13][14][15][16]
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To a solution of 3-fluoroaniline (1 equivalent) in glacial acetic acid, add potassium thiocyanate (KSCN, 2-4 equivalents).
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Cool the mixture in an ice bath to below 10°C.
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Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring at low temperature for 2 hours, then at room temperature for 10 hours.
-
The reaction mixture is then heated to facilitate cyclization, followed by neutralization with an aqueous ammonia solution.
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The precipitated solid is filtered, washed with water, and dried.
-
Purification by recrystallization from a suitable solvent (e.g., ethanol/water) should yield 2-amino-7-fluorobenzothiazole.
Causality Behind Experimental Choices: The use of bromine and potassium thiocyanate in situ generates thiocyanogen, which acts as an electrophile attacking the aniline ring, primarily at the position para to the amino group. The acidic medium facilitates the reaction, and the subsequent heating promotes the intramolecular cyclization to form the benzothiazole ring.
Step 3: Hydrolysis to 7-Fluorobenzo[d]thiazol-2(3H)-one
The conversion of a 2-aminobenzothiazole to a benzothiazol-2(3H)-one can be achieved through hydrolysis under acidic or basic conditions.
-
Dissolve 2-amino-7-fluorobenzothiazole (1 equivalent) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH).
-
Heat the mixture under reflux for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize from an appropriate solvent to obtain pure 7-Fluorobenzo[d]thiazol-2(3H)-one.
Self-Validating System: The identity and purity of the final product should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with the predicted values.
Anticipated Chemical Reactivity
The chemical reactivity of 7-Fluorobenzo[d]thiazol-2(3H)-one is governed by the interplay of the electron-withdrawing fluorine atom and the lactam-like functionality within the thiazolone ring.
Caption: Key reactivity sites of 7-Fluorobenzo[d]thiazol-2(3H)-one.
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N-H Acidity and Alkylation: The proton on the nitrogen is acidic and can be removed by a suitable base, allowing for N-alkylation or N-acylation reactions to introduce various substituents.
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Electrophilic Aromatic Substitution: The fluorine atom is an ortho-, para-director, but deactivating. The thiazolone ring is also deactivating. Therefore, electrophilic substitution on the benzene ring would be challenging but would likely occur at positions 4 or 6.
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Nucleophilic Aromatic Substitution: The fluorine atom could potentially be displaced by a strong nucleophile under forcing conditions, although this is generally difficult on an unactivated benzene ring.
Potential Therapeutic Applications
The benzothiazole scaffold is a cornerstone in the development of novel therapeutics.[2][3] Fluorinated derivatives, in particular, have shown potent and selective activity against a range of human cancer cell lines, including breast, lung, and colon cancer.[1][5] The proposed mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Caption: Potential therapeutic areas for 7-Fluorobenzo[d]thiazol-2(3H)-one.
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Anticancer Potential: Many fluorinated benzothiazoles exhibit significant cytotoxic activity against various cancer cell lines.[5] The 7-fluoro substitution could enhance this activity.
-
Antimicrobial and Antifungal Activity: The benzothiazole nucleus is present in many compounds with potent antimicrobial and antifungal properties.[4][5][17]
-
Neuroprotective and CNS Activity: Certain benzothiazole derivatives have shown promise as neuroprotective agents, and their ability to cross the blood-brain barrier makes them attractive candidates for CNS drug discovery.[2][3]
-
Enzyme Inhibition: The scaffold is a versatile binder to various enzymes, and derivatives could be explored as inhibitors for targets such as kinases, which are crucial in many diseases.[3][11]
Conclusion
While direct experimental data remains to be established, this in-depth guide provides a comprehensive overview of the predicted chemical properties, plausible synthetic routes, and potential therapeutic applications of 7-Fluorobenzo[d]thiazol-2(3H)-one. The extrapolation from closely related and well-characterized analogs suggests that this compound holds significant promise as a building block for the development of novel therapeutics, particularly in oncology and infectious diseases. The provided protocols and predicted data serve as a strong foundation for researchers and drug development professionals to initiate further investigation into this intriguing molecule. Experimental validation of the properties and biological activities outlined herein is a crucial next step in unlocking its full potential.
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